molecular formula C19H19ClN4O B2994976 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034551-27-2

1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2994976
CAS RN: 2034551-27-2
M. Wt: 354.84
InChI Key: GGHVFGMVICXREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that is widely used in scientific research. It is a urea derivative that has been synthesized for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Antibacterial Properties

Research has shown that compounds similar to 1-(4-chlorobenzyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, especially those containing heterocyclic components and sulfonamido moieties, have significant antibacterial properties. The synthesis of such compounds and their evaluation against various bacteria revealed high antibacterial activities in several derivatives, highlighting their potential in addressing bacterial infections and their use as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Gelation Properties

Studies on similar urea derivatives have demonstrated their ability to form hydrogels in acidic conditions, with the gelation properties being influenced by the anionic components of the acids used. This aspect of urea derivatives offers a unique approach to tuning the physical properties of hydrogels, which could be beneficial in various applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Acaricidal Activity

The synthesis and evaluation of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas have shown that these compounds possess acaricidal activity, indicating their potential use in controlling mite populations that are harmful to plants and animals. Such compounds could be further developed as pesticides or acaricides to enhance agricultural productivity and animal health (Xie Xian-ye, 2007).

Catalytic Applications in Organic Synthesis

Urea derivatives have been employed as catalysts in the synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives. The use of urea as a bifunctional catalyst in multicomponent reactions showcases its versatility in organic synthesis, facilitating the development of complex molecules with potential applications in pharmaceuticals and materials science (Li et al., 2017).

Plant Growth Regulation

Urea derivatives have also been synthesized with potential applications as plant growth regulators. These compounds have been tested for their ability to influence plant growth, presenting an avenue for enhancing crop yields and optimizing agricultural practices (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-18-8-6-15(7-9-18)12-22-19(25)21-10-11-24-14-17(13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVFGMVICXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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